molecular formula C10H11N3 B1296768 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine CAS No. 66367-67-7

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Cat. No.: B1296768
CAS No.: 66367-67-7
M. Wt: 173.21 g/mol
InChI Key: PJNHMZXAVFWBIL-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C10H11N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Scientific Research Applications

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Safety and Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302, which indicates that it is harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters. One common method involves the reaction of phenylhydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles.

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring. This interaction can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-phenyl-2H-pyrazol-3-ylamine
  • 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine
  • 4-Methyl-5-(4-methylphenyl)-2H-pyrazol-3-ylamine

Uniqueness

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a distinct set of properties compared to other pyrazole derivatives.

Properties

IUPAC Name

4-methyl-5-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNHMZXAVFWBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985001
Record name 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66367-67-7
Record name 66367-67-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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